![molecular formula C17H13F3 B14577249 1-Methyl-4-{3-[4-(trifluoromethyl)phenyl]prop-1-yn-1-yl}benzene CAS No. 61692-93-1](/img/structure/B14577249.png)
1-Methyl-4-{3-[4-(trifluoromethyl)phenyl]prop-1-yn-1-yl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-{3-[4-(trifluoromethyl)phenyl]prop-1-yn-1-yl}benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a methyl group and a prop-1-yn-1-yl group, which is further substituted with a trifluoromethylphenyl group
Preparation Methods
The synthesis of 1-Methyl-4-{3-[4-(trifluoromethyl)phenyl]prop-1-yn-1-yl}benzene typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzene and 4-(trifluoromethyl)phenylacetylene.
Reaction Conditions: The key step involves a Sonogashira coupling reaction, where 4-methylbenzene is coupled with 4-(trifluoromethyl)phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure cost-effectiveness and high yield.
Chemical Reactions Analysis
1-Methyl-4-{3-[4-(trifluoromethyl)phenyl]prop-1-yn-1-yl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert the alkyne group to an alkane.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-4-{3-[4-(trifluoromethyl)phenyl]prop-1-yn-1-yl}benzene has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or diagnostic tools.
Medicine: Research into its pharmacological properties may reveal therapeutic potential for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of 1-Methyl-4-{3-[4-(trifluoromethyl)phenyl]prop-1-yn-1-yl}benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-Methyl-4-{3-[4-(trifluoromethyl)phenyl]prop-1-yn-1-yl}benzene can be compared with similar compounds such as:
1-Methyl-3-(trifluoromethyl)benzene: This compound lacks the prop-1-yn-1-yl group, making it less versatile in synthetic applications.
4-(Trifluoromethyl)phenylacetylene: While similar in structure, it does not have the methyl group on the benzene ring, affecting its reactivity and applications.
1-Fluoro-3-(trifluoromethyl)benzene: This compound has a fluorine atom instead of the prop-1-yn-1-yl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable for various research and industrial applications.
Properties
CAS No. |
61692-93-1 |
|---|---|
Molecular Formula |
C17H13F3 |
Molecular Weight |
274.28 g/mol |
IUPAC Name |
1-methyl-4-[3-[4-(trifluoromethyl)phenyl]prop-1-ynyl]benzene |
InChI |
InChI=1S/C17H13F3/c1-13-5-7-14(8-6-13)3-2-4-15-9-11-16(12-10-15)17(18,19)20/h5-12H,4H2,1H3 |
InChI Key |
QYQXBKLXZQUPJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CCC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


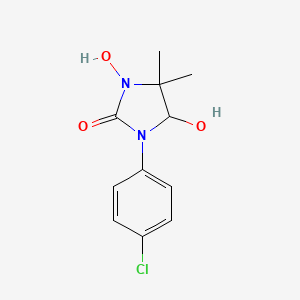
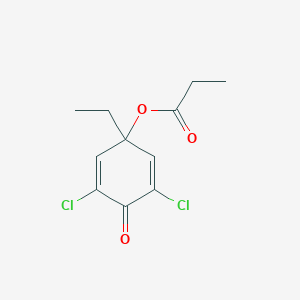
![1-Oxaspiro[3.5]nonane-2-methanol, 2-methyl-](/img/structure/B14577180.png)
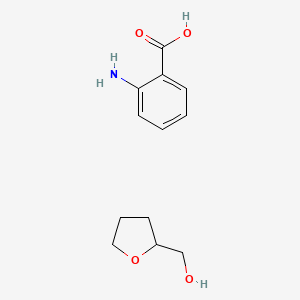
![2-Bromo-1,3,3,6-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14577196.png)
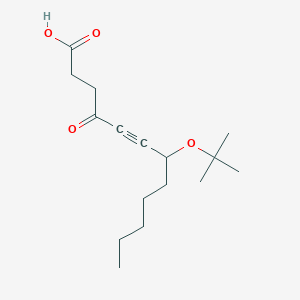
![N-[(2-Bromoethoxy)carbonyl]-L-leucine](/img/structure/B14577218.png)
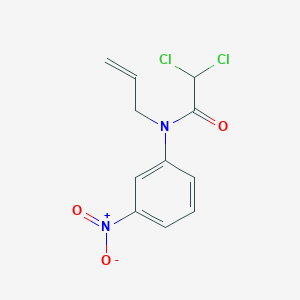
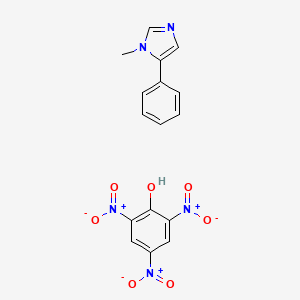
![3-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14577235.png)
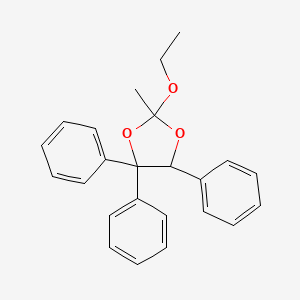
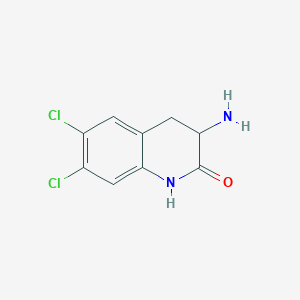
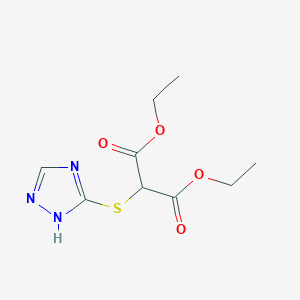
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-alanine](/img/structure/B14577251.png)
